molecular formula C11H14ClN B2514536 2-(3-Chlorophenyl)piperidine CAS No. 383128-12-9

2-(3-Chlorophenyl)piperidine

Cat. No. B2514536
CAS RN: 383128-12-9
M. Wt: 195.69
InChI Key: FIOGYMLOBKQNHE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)piperidine is a chemical compound with the molecular formula C11H14ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

There are several synthetic routes for piperidine derivatives. The most common method for synthesizing 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline . Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, including “2-(3-Chlorophenyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is one of the most important synthetic medicinal blocks for drug construction .

Synthesis and Pharmacological Applications

The synthesis of piperidine derivatives and their pharmacological applications have been extensively studied . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is an active area of research . This includes the discovery of new drugs and the evaluation of their biological activity .

Role in the Synthesis of Piperidine Derivatives

“2-(3-Chlorophenyl)piperidine” can be used in the synthesis of various piperidine derivatives . These derivatives have been used in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Role in the Inhibition of Certain Enzymes

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that “2-(3-Chlorophenyl)piperidine” could potentially be used in the development of inhibitors for certain enzymes .

Role in the Development of Anticancer Drugs

Derivatives of thiazolo [3,2- a ]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo [3,2- a ]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Safety And Hazards

While specific safety and hazard information for 2-(3-Chlorophenyl)piperidine is not available, it’s important to note that chemicals in this class should be handled with care. For instance, piperidine, a related compound, is considered hazardous and can cause skin burns, eye damage, and respiratory system toxicity .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

2-(3-chlorophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOGYMLOBKQNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)piperidine

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